N-[(1S,2S)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
Description
N-[(1S,2S)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea (CAS: 1233369-39-5) is a chiral thiourea derivative with a molecular formula of C₂₉H₂₉F₆N₃S and a molecular weight of 565.62 g/mol. It features a cyclohexyl backbone with a bis(phenylmethyl)amino group at the 2-position and a 3,5-bis(trifluoromethyl)phenyl thiourea moiety. This compound is widely utilized as a non-metallic organocatalyst in asymmetric synthesis, particularly for enantioselective transformations, due to its ability to engage in hydrogen-bonding interactions with substrates .
Key properties include:
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(dibenzylamino)cyclohexyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F6N3S/c30-28(31,32)22-15-23(29(33,34)35)17-24(16-22)36-27(39)37-25-13-7-8-14-26(25)38(18-20-9-3-1-4-10-20)19-21-11-5-2-6-12-21/h1-6,9-12,15-17,25-26H,7-8,13-14,18-19H2,(H2,36,37,39)/t25-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJKVSGWNLVFSL-UIOOFZCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F6N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1S,2S)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of the cyclohexyl intermediate through a series of reactions, including hydrogenation and amination.
Introduction of Bis(phenylmethyl)amino Groups: The cyclohexyl intermediate is then reacted with benzylamine derivatives under controlled conditions to introduce the bis(phenylmethyl)amino groups.
Attachment of the Thiourea Moiety: The final step involves the reaction of the intermediate with 3,5-bis(trifluoromethyl)phenyl isothiocyanate to form the desired thiourea compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyclohexyl ring or the thiourea group, resulting in the formation of amines or thiols.
Substitution: The phenyl rings with trifluoromethyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Catalysis
N-[(1S,2S)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea is primarily used as a chiral catalyst in asymmetric synthesis. Its ability to facilitate reactions with high enantioselectivity makes it valuable in the production of pharmaceuticals and agrochemicals. The thiourea moiety provides hydrogen bonding interactions that stabilize transition states, leading to improved reaction outcomes.
Case Studies :
- Asymmetric Aldol Reactions : Research has shown that this compound can effectively catalyze aldol reactions between aldehydes and ketones, yielding products with high enantiomeric excess (ee). For instance, studies demonstrated ee values exceeding 99% in certain substrate combinations .
- Michael Additions : The compound has also been employed in Michael addition reactions where it promotes the formation of chiral centers with excellent selectivity .
Synthetic Organic Chemistry
In synthetic organic chemistry, this thiourea derivative serves as a key intermediate for the synthesis of complex molecules. Its structural features allow for various functional group transformations.
Key Transformations :
- Formation of Chiral Amines : Utilizing this compound as a precursor enables the synthesis of chiral amines through nucleophilic substitution reactions.
- Functionalization of Aromatic Rings : The trifluoromethyl groups enhance electrophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups onto aromatic systems .
Pharmaceutical Applications
The unique properties of this compound position it as a candidate for drug development. Its role as a chiral catalyst can be pivotal in synthesizing pharmaceutical compounds that require specific stereochemistry for biological activity.
Mechanism of Action
The mechanism of action of N-[(1S,2S)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiourea moiety can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. Additionally, the trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Enantiomeric Counterpart
N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea (CAS: 1240466-16-3) is the enantiomer of the target compound. While it shares identical molecular weight (565.61 g/mol) and formula, its stereochemical inversion at the cyclohexyl group leads to opposite enantioselectivity in catalytic applications. For instance, in asymmetric aldol reactions, the (1R,2R)-enantiomer may produce the mirror-image product compared to the (1S,2S)-form .
Dimethylamino Analogue
1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(dimethylamino)cyclohexyl]thiourea (CAS: 851477-20-8, MW: 413.42 g/mol) replaces the bis(phenylmethyl)amino group with a dimethylamino substituent. However, the diminished π-π stacking capability of dimethyl groups may lower enantioselectivity in reactions requiring aromatic interactions .
Dimeric Thiourea
N,N'-(1S,2S)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] (CAS: 1140969-69-2, MW: 656.55 g/mol) is a dimeric derivative with two thiourea groups linked via a cyclohexanediyl bridge. The dimeric structure enhances substrate binding affinity through cooperative hydrogen bonding, making it effective in catalyzing reactions requiring dual activation sites. However, its larger size may limit solubility in non-polar solvents compared to monomeric analogues .
Binaphthalene-Based Thiourea
N,N'-(S)-[1,1′-Binaphthalene]-2,2′-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] (CAS: 914497-25-9, MW: 826.7 g/mol) incorporates a rigid binaphthalene backbone , enabling chiral amplification via π-π interactions. This compound excels in reactions where planar chirality and extended conjugation are critical, such as asymmetric Michael additions. However, its complex synthesis and higher cost (e.g., $40–$280/100mg) limit practical scalability .
Comparative Analysis Table
Biological Activity
N-[(1S,2S)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, a compound with the CAS number 1233369-39-5, is gaining attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 565.6 g/mol. Its structure features a cyclohexyl moiety linked to a bis(phenylmethyl)amino group and a trifluoromethyl-substituted phenyl thiourea. The trifluoromethyl group is known for enhancing the pharmacological properties of compounds due to its electron-withdrawing nature.
Table 1: Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C29H29F6N3S |
| Molecular Weight | 565.6 g/mol |
| CAS Number | 1233369-39-5 |
| Purity | ≥95% |
Anticancer Potential
Recent studies have indicated that thiourea derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation. The structure-activity relationship (SAR) suggests that the presence of the trifluoromethyl group enhances cytotoxicity against various cancer cell lines.
Case Study : A study published in MDPI demonstrated that thiazole-bearing thiourea derivatives exhibited IC50 values less than that of doxorubicin against Jurkat and A-431 cell lines, suggesting strong anticancer properties attributed to structural modifications similar to those found in our compound .
Antimicrobial Activity
The presence of the trifluoromethyl group has also been linked to enhanced antimicrobial properties. Research indicates that compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Research Findings : A study on pyrazole derivatives containing trifluoromethyl groups reported significant antibacterial activity against strains such as MRSA . This suggests that this compound may possess comparable antimicrobial efficacy.
The biological activity of thiourea derivatives often involves their ability to form hydrogen bonds with biological targets, stabilizing transition states during enzymatic reactions. This property is particularly relevant in organocatalysis where thioureas act as catalysts due to their ability to stabilize negative charges .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the trifluoromethyl group can be achieved through various fluorination techniques or by using fluorinated reagents during the synthesis process.
Applications in Drug Development
Given its promising biological activities, this compound could serve as a lead structure for developing new anticancer or antimicrobial agents. Its unique chemical properties may allow for further modifications to optimize efficacy and reduce toxicity.
Q & A
Q. What are the optimal synthetic routes for N-[(1S,2S)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea, and how can purity be maximized?
The synthesis typically involves coupling a cyclohexylamine derivative with a substituted phenyl isothiocyanate. Key steps include:
- Amine activation : The (1S,2S)-cyclohexylamine moiety is reacted with benzyl halides to introduce bis(phenylmethyl) groups under basic conditions (e.g., K₂CO₃ in DMF) .
- Thiourea formation : The activated amine reacts with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in anhydrous THF at 0–5°C to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DMF/water) yields >95% purity. Monitoring via TLC and HPLC is critical .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
